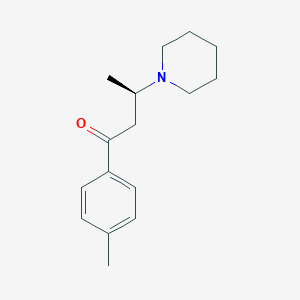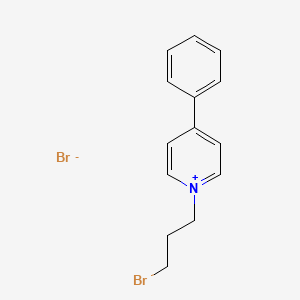
1-(3-Bromopropyl)-4-phenylpyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-4-phenylpyridin-1-ium bromide is a quaternary ammonium salt with a bromide counterion. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Its structure consists of a pyridinium ring substituted with a phenyl group and a 3-bromopropyl chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-phenylpyridin-1-ium bromide typically involves the reaction of 4-phenylpyridine with 1,3-dibromopropane. The reaction is carried out in a suitable solvent such as acetonitrile or ethanol, often under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and large-scale chromatography.
化学反応の分析
Types of Reactions
1-(3-Bromopropyl)-4-phenylpyridin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. These reactions are often performed in the presence of a base such as potassium carbonate in solvents like toluene or ethanol.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of the original compound.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the phenyl group with another aromatic ring.
科学的研究の応用
1-(3-Bromopropyl)-4-phenylpyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as ionic liquids and polymers with specific properties.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-4-phenylpyridin-1-ium bromide depends on its application. In biological systems, it may interact with cellular components such as proteins and nucleic acids, leading to changes in cellular function. The bromide ion can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The phenylpyridinium moiety can engage in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties.
類似化合物との比較
Similar Compounds
- (3-Bromopropyl)trimethylammonium bromide
- (3-Bromopropyl)triphenylphosphonium bromide
- 1-Bromo-3-phenylpropane
Uniqueness
1-(3-Bromopropyl)-4-phenylpyridin-1-ium bromide is unique due to the presence of both a pyridinium ring and a phenyl group, which confer specific electronic and steric properties. This combination makes it particularly useful in applications requiring strong π-π interactions and the ability to undergo nucleophilic substitution reactions. Compared to similar compounds, it offers a distinct balance of reactivity and stability, making it a versatile tool in various fields of research.
特性
CAS番号 |
798552-06-4 |
|---|---|
分子式 |
C14H15Br2N |
分子量 |
357.08 g/mol |
IUPAC名 |
1-(3-bromopropyl)-4-phenylpyridin-1-ium;bromide |
InChI |
InChI=1S/C14H15BrN.BrH/c15-9-4-10-16-11-7-14(8-12-16)13-5-2-1-3-6-13;/h1-3,5-8,11-12H,4,9-10H2;1H/q+1;/p-1 |
InChIキー |
OSWCJQWQIWQVSW-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCBr.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-Dimethyl-2-[(triethylstannyl)oxy]ethan-1-amine](/img/structure/B14225587.png)
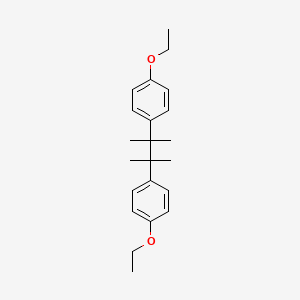
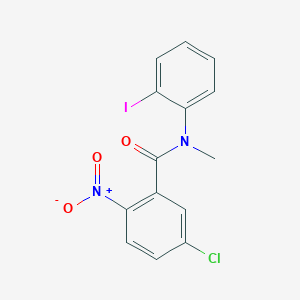
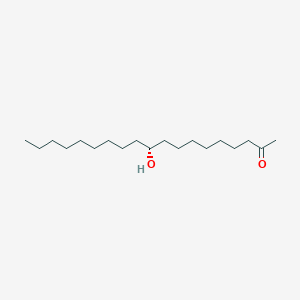
![6-[6-(Dimethylamino)-5-pentanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225605.png)

![1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one](/img/structure/B14225612.png)
![(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14225619.png)
![2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14225631.png)
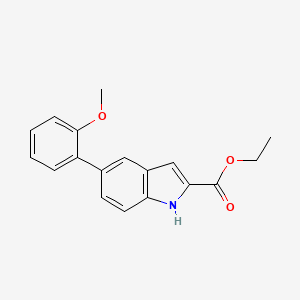
![1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane](/img/structure/B14225653.png)
![Diethyl [(2S)-2-(4-chlorophenyl)-2-hydroxyethyl]phosphonate](/img/structure/B14225660.png)
